- Identification and synthesis of novel inhibitors of mycobacterium ATP synthase, Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3454-3459

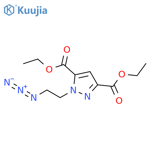

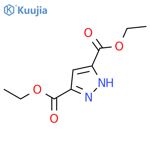

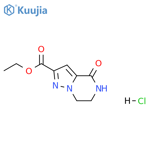

Cas no 951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate)

![ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/951626-95-2x500.png)

951626-95-2 structure

商品名:ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

CAS番号:951626-95-2

MF:C9H11N3O3

メガワット:209.201941728592

MDL:MFCD09832110

CID:1001461

PubChem ID:42873667

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo- [1,5-a]pyrazine-2-carboxylate

- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate

- PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID, 4,5,6,7-TETRAHYDRO-4-OXO-, ETHYL ESTER

- AK113708

- 4-OXO-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID ETHYL ESTER

- RNMVWTOANIAUAU-UHFFFAOYSA-N

- ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

- PP1543

- PB31395

- AX8149624

- Z5395

- ST24030623

- BB 0258522

- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylat

- Ethyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylate (ACI)

- 4-Oxo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester

- Ethyl 4-oxo-4 pound not5 pound not6 pound not7-tetrahydropyrazolo[1 pound not5-a]pyrazine-2-carboxylate

- CS-0040200

- DTXSID90655341

- SY112263

- AKOS016009821

- MFCD09832110

- 4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester

- 951626-95-2

- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate

- DS-2778

- ETHYL 4-OXO-5H,6H,7H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE

- DA-00266

- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazine-2-carboxylate

- SCHEMBL2520510

-

- MDL: MFCD09832110

- インチ: 1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)

- InChIKey: RNMVWTOANIAUAU-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C2C(NCCN2N=1)=O)OCC

計算された属性

- せいみつぶんしりょう: 209.08000

- どういたいしつりょう: 209.08004122g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.2

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- PSA: 73.22000

- LogP: 0.13200

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate セキュリティ情報

- 危害声明: H302-H315-H319-H332-H335

- ちょぞうじょうけん:Sealed in dry,Room Temperature

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1296884-5g |

4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 97% | 5g |

$1200 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1197012-5g |

Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 98% | 5g |

$385 | 2024-07-20 | |

| eNovation Chemicals LLC | D586992-10G |

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 97% | 10g |

$865 | 2024-07-21 | |

| Chemenu | CM126440-10g |

ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 95%+ | 10g |

$*** | 2023-03-29 | |

| abcr | AB436510-1 g |

Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, 95%; . |

951626-95-2 | 95% | 1g |

€459.50 | 2023-04-23 | |

| Alichem | A099001941-10g |

Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 98% | 10g |

$1780.80 | 2023-08-31 | |

| TRC | E945968-10mg |

Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |

951626-95-2 | 10mg |

$ 70.00 | 2022-06-02 | ||

| TRC | E945968-100mg |

Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |

951626-95-2 | 100mg |

$ 340.00 | 2022-06-02 | ||

| Chemenu | CM126440-250mg |

ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 95%+ | 250mg |

$*** | 2023-03-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120734-10G |

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 97% | 10g |

¥ 8,712.00 | 2023-04-12 |

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 18 h, reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 1.5 h, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

リファレンス

- Preparation of piperidinyl small molecules as degraders of helios and methods of use, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C; 4 h, rt

リファレンス

- Macrocyclic compounds as Mcl-1 inhibitors and their preparation, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

リファレンス

- 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-ones as negative allosteric modulators of metabotropic glutamate receptor 3 and their preparation, United States, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C

1.2 -

1.2 -

リファレンス

- Fused heterocyclic derivatives as antiviral agents and their preparation, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C; 4 h, rt

リファレンス

- Preparation of macrocyclic compounds as Mcl-1 inhibitors useful for treating cancers, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 30 min, rt

1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Spirocycloheptanes as ROCK inhibitors and their preparation, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Tetrahydrofuran ; 19 h, rt

リファレンス

- Synthesis of N-(methyl-d3)pyridazine-carboxamides or -nicotinamides as IL-12, IL-23 and/or IFN-α modulators treating inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, 25 °C

リファレンス

- Amide compounds as Smarca degraders and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

リファレンス

- Preparation of bicyclic pyrazole compounds as allosteric modulators of mGLUR5 receptors for treatment of psychiatric and neurological disorders and hyperproliferative disorders, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1.5 h, rt

1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, rt

1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, rt

リファレンス

- Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 429-434

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

リファレンス

- Preparation of bicyclic aralkylpyrazole lactam derivatives for use as mGluR5 receptor allosteric modulators, United States, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; basified, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; basified, rt

リファレンス

- Preparation of pyrazolopyrazinone derivatives and analogs for use as mGluR5 receptor positive allosteric modulators, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 30 min, rt

1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Spirocycloheptanes as ROCK inhibitors and their preparation, United States, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C

リファレンス

- Fused heterocycle derivatives as capsid assembly modulators and their preparation, World Intellectual Property Organization, , ,

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Raw materials

- 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 3,5-diethyl ester

- 3-Ethyl 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate

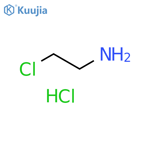

- Ethanamine, 2-chloro-, labeled with tritium, hydrochloride (1:1)

- Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5,6,7-tetrahydro-4-oxo-, ethyl ester, hydrochloride (1:1)

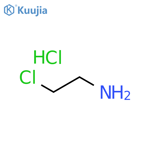

- 2-chloroethan-1-amine hydrochloride

- Diethyl 1H-pyrazole-3,5-dicarboxylate

- 3,5-Diethyl 1-(2-azidoethyl)-1H-pyrazole-3,5-dicarboxylate

- 3,5-Diethyl 1-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Preparation Products

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

atkchemica

(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):173.0/683.0